Cas no 2138084-01-0 (7-bromo-5-methylquinazolin-2-amine)

7-Bromo-5-methylquinazolin-2-amine is a brominated quinazoline derivative with a methyl substituent at the 5-position and an amino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its bromine moiety offers reactivity for further functionalization via cross-coupling reactions, while the amino group provides a handle for derivatization. The methyl group enhances stability and influences electronic properties, making it useful in medicinal chemistry for structure-activity relationship studies. This scaffold is of interest in the design of kinase inhibitors and other biologically active molecules. Suitable for research applications, it is typically handled under controlled conditions due to its reactive nature.
7-bromo-5-methylquinazolin-2-amine structure
2138084-01-0 structure
Product name:7-bromo-5-methylquinazolin-2-amine
CAS No:2138084-01-0
MF:C9H8BrN3
MW:238.083920478821
CID:5949111
PubChem ID:165796337

7-bromo-5-methylquinazolin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-5-methylquinazolin-2-amine
    • 2138084-01-0
    • EN300-1162549
    • Inchi: 1S/C9H8BrN3/c1-5-2-6(10)3-8-7(5)4-12-9(11)13-8/h2-4H,1H3,(H2,11,12,13)
    • InChI Key: CSMYQVNXXULFFH-UHFFFAOYSA-N
    • SMILES: BrC1=CC2C(=CN=C(N)N=2)C(C)=C1

Computed Properties

  • Exact Mass: 236.99016g/mol
  • Monoisotopic Mass: 236.99016g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 51.8Ų

7-bromo-5-methylquinazolin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1162549-5000mg
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
5000mg
$5635.0 2023-10-03
Enamine
EN300-1162549-500mg
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
500mg
$1866.0 2023-10-03
Enamine
EN300-1162549-50mg
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
50mg
$1632.0 2023-10-03
Enamine
EN300-1162549-100mg
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
100mg
$1711.0 2023-10-03
Enamine
EN300-1162549-250mg
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
250mg
$1789.0 2023-10-03
Enamine
EN300-1162549-1.0g
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
1g
$0.0 2023-06-08
Enamine
EN300-1162549-10000mg
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
10000mg
$8357.0 2023-10-03
Enamine
EN300-1162549-1000mg
7-bromo-5-methylquinazolin-2-amine
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1000mg
$1944.0 2023-10-03
Enamine
EN300-1162549-2500mg
7-bromo-5-methylquinazolin-2-amine
2138084-01-0
2500mg
$3809.0 2023-10-03

Additional information on 7-bromo-5-methylquinazolin-2-amine

Comprehensive Analysis of 7-bromo-5-methylquinazolin-2-amine (CAS No. 2138084-01-0): Properties, Applications, and Research Insights

7-bromo-5-methylquinazolin-2-amine (CAS No. 2138084-01-0) is a specialized quinazoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the heterocyclic amine family, characterized by a quinazoline core substituted with a bromine atom at the 7-position and a methyl group at the 5-position. Its molecular formula is C9H8BrN3, with a molecular weight of 238.09 g/mol. Researchers are particularly interested in its potential as a kinase inhibitor precursor or intermediate in drug discovery.

In recent years, the demand for functionalized quinazolines like 7-bromo-5-methylquinazolin-2-amine has surged, driven by their role in developing targeted therapies for various diseases. The compound's bromine substituent offers versatility for further chemical modifications via cross-coupling reactions, making it valuable for structure-activity relationship (SAR) studies. Its amine group at the 2-position also enables conjugation with other pharmacophores, a feature frequently exploited in medicinal chemistry.

The synthesis of CAS No. 2138084-01-0 typically involves multi-step organic reactions, including cyclization and halogenation processes. Advanced techniques such as microwave-assisted synthesis have been explored to improve yield and purity. Analytical characterization often employs HPLC, NMR spectroscopy, and mass spectrometry to verify structural integrity. Purity standards exceeding 98% are generally required for research applications, especially in high-throughput screening platforms.

Current research trends highlight the compound's relevance in cancer drug discovery, where quinazoline scaffolds are known to interact with tyrosine kinases. The 7-bromo-5-methylquinazolin-2-amine structure has been investigated as a precursor to EGFR inhibitors, aligning with the growing focus on precision medicine. Additionally, its potential in antimicrobial agent development has been noted, particularly against resistant strains—a critical area given global concerns about antibiotic resistance.

From a commercial perspective, CAS 2138084-01-0 is primarily supplied by fine chemical manufacturers catering to contract research organizations (CROs) and academic institutions. Storage recommendations typically include protection from light and moisture at temperatures between 2-8°C. Proper handling requires standard laboratory precautions, though it is not classified as a hazardous substance under major regulatory frameworks.

Environmental and green chemistry considerations are increasingly shaping the production of such compounds. Recent patents disclose improved synthetic routes for 7-bromo-5-methylquinazolin-2-amine that reduce organic solvent waste, reflecting industry shifts toward sustainable chemistry. These advancements address both economic and ecological factors—topics frequently searched in scientific databases and academic forums.

Future directions for 2138084-01-0 research may explore its utility in proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality. The compound's ability to serve as a warhead linker in such bifunctional molecules is under preliminary investigation. Furthermore, computational studies using AI-driven molecular modeling are accelerating its optimization for specific biological targets—a convergence of cheminformatics and experimental pharmacology.

For researchers sourcing this compound, key considerations include batch-to-batch consistency, documentation of residual solvents, and availability of certificates of analysis (CoA). These factors are critical for reproducibility in bioassay systems. Leading suppliers often provide technical support for custom modifications, enabling tailored solutions for specialized drug discovery projects.

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